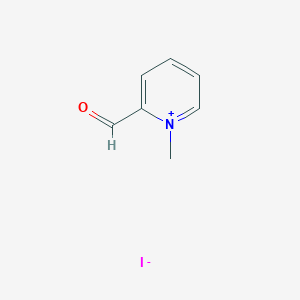

2-Formyl-1-methylpyridinium iodide

概要

説明

2-Formyl-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectroscopic and Structural Analysis

Studies on compounds structurally related to 2-Formyl-1-methylpyridinium iodide, such as 2,3-diethoxycarbonyl-1-methylpyridinium iodide, have highlighted their utility in spectroscopic and structural analysis. Computational and spectroscopic techniques, including NMR, FTIR, Raman, X-ray diffraction, and DFT methods, have been applied to understand their molecular geometry, electrostatic interactions, and solvation effects (Barczyński et al., 2013). Such studies are crucial for elucidating the chemical and physical properties of pyridinium salts, which can be relevant for designing new materials with specific electronic and optical properties.

Materials Science and Optoelectronics

The interaction of pyridinium salts with other compounds, such as tetracyanoethylene, to form complexes like [Mepy]2[TCNE]2, demonstrates the potential of these salts in materials science. The characterization of these complexes reveals important insights into the electronic structure and bonding interactions, which are fundamental for the development of novel materials with desirable electronic and optical properties (Piccoli et al., 2009).

Environmental Applications

The use of 1-aminopyridinium iodide in CO2 separation composites points to the environmental applications of pyridinium iodide derivatives. These materials have shown significant improvement in CO2/N2 selectivity and permeance, highlighting the potential of pyridinium salts in gas separation technologies and environmental remediation efforts (Kim & Kang, 2019).

Photophysical and Electro-optic Properties

The photophysical and electro-optic properties of pyridinium salts have been extensively studied. Research on derivatives like the iodides of trans (E) isomers of 2-D-vinyl,1-methylpyridinium reveals their potential applications in optoelectronics due to their negative solvatochromism and relaxation pathways in the singlet manifold, which can be exploited in the design of optoelectronic devices (Carlotti et al., 2014).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Formyl-1-methylpyridinium iodide is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound is a cholinesterase reactivator , meaning it can restore the activity of cholinesterase that has been inactivated by certain compounds .

Mode of Action

This compound interacts with its target, cholinesterase, by reactivating the enzyme . This reactivation occurs mainly outside of the central nervous system . The compound achieves this by reversing the phosphorylation of cholinesterase, which is a process that inactivates the enzyme . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By reactivating cholinesterase, the compound allows for the breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other functions . This action helps to restore normal function to this pathway.

Pharmacokinetics

It is known that the compound is a cholinesterase reactivator, suggesting that it likely has a rapid onset of action . More research would be needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of this compound is the restoration of normal function to neuromuscular junctions . By reactivating cholinesterase, the compound allows for the breakdown of accumulated acetylcholine, thereby relieving symptoms associated with excessive acetylcholine, such as muscle weakness or paralysis .

Action Environment

The action of this compound is likely influenced by various environmental factors. It is known that the compound is stable in air and soluble in water , suggesting that it may be relatively stable under a variety of environmental conditions.

生化学分析

Biochemical Properties

2-Formyl-1-methylpyridinium iodide plays a crucial role in biochemical reactions, particularly as a cholinesterase reactivator. It interacts with enzymes such as cholinesterase, which is inactivated by phosphorylation due to organophosphate compounds. The interaction between this compound and cholinesterase leads to the reactivation of the enzyme, allowing the breakdown of accumulated acetylcholine and restoring normal neuromuscular function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by reactivating cholinesterase, which is essential for the proper functioning of neuromuscular junctions. This reactivation helps in relieving paralysis of respiratory muscles caused by organophosphate poisoning. Additionally, this compound impacts cell signaling pathways and gene expression by modulating the levels of acetylcholine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the phosphorylated cholinesterase enzyme. This binding leads to the cleavage of the phosphate group, thereby reactivating the enzyme. The compound also slows down the aging process of phosphorylated cholinesterase, preventing it from becoming a non-reactivatable form. Furthermore, this compound detoxifies certain organophosphates through direct chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable in air and exhibits high solubility in water, which contributes to its effectiveness in biochemical assays. Long-term studies have shown that this compound maintains its reactivating properties over extended periods, making it a reliable agent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reactivates cholinesterase and alleviates symptoms of organophosphate poisoning. At higher doses, it may cause adverse effects such as dizziness, blurred vision, and nausea. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of organophosphates. It interacts with enzymes such as cholinesterase and other cofactors that facilitate the breakdown of toxic compounds. This interaction helps in reducing the levels of harmful metabolites and restoring normal metabolic function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly soluble in water, which aids in its distribution across cellular compartments. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells .

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its reactivating effects. It targets cholinesterase enzymes present in neuromuscular junctions and other cellular sites. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

特性

IUPAC Name |

1-methylpyridin-1-ium-2-carbaldehyde;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOJJDGBJAIPOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480681 | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-97-2 | |

| Record name | NSC204950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-FORMYL-1-METHYLPYRIDINIUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)